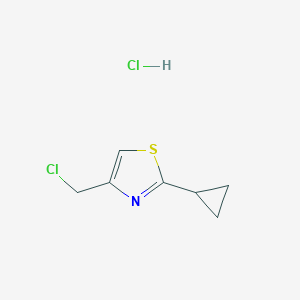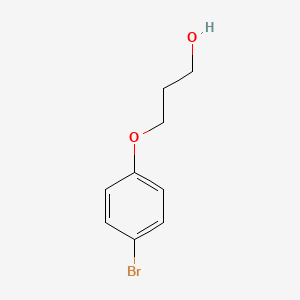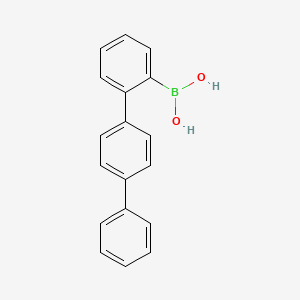
2-p-Terphenylboronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-p-Terphenylboronic Acid, also known as 2- (4-联苯基)苯硼酸, is a chemical compound with the formula C18H15BO2 . It has a molecular weight of 274.12 .
Molecular Structure Analysis
The molecular structure of 2-p-Terphenylboronic Acid consists of 18 carbon atoms, 15 hydrogen atoms, 1 boron atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C18H15BO2/c20-19(21)18-9-5-4-8-17(18)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13,20-21H .Physical And Chemical Properties Analysis
2-p-Terphenylboronic Acid has a predicted density of 1.21±0.1 g/cm3 and a predicted boiling point of 522.6±53.0 °C . It is a solid at room temperature .Applications De Recherche Scientifique
Diagnostic and Therapeutic Applications
2-p-Terphenylboronic Acid: is utilized in the development of diagnostic tools and therapeutic agents due to its ability to form reversible complexes with polyols, including sugars . This property is particularly useful in the detection and interaction with sialic acid, which is a new class of molecular targets. The compound’s unique chemistry has led to innovative strategies for drug delivery applications, leveraging its reversible binding to design responsive systems .
Sensing Applications
The compound’s interaction with diols and strong Lewis bases such as fluoride or cyanide anions makes it a valuable component in sensing applications . These applications range from homogeneous assays to heterogeneous detection, including the development of synthetic receptors for low molecular weight compounds and novel detection methodologies .
Biological Labelling and Protein Manipulation
Due to its interactions with diols, 2-p-Terphenylboronic Acid is also used in biological labelling and protein manipulation. It facilitates the modification of proteins and can be employed in cell labelling, providing a means to track biological processes and understand protein functions .
Separation Technologies
In separation technologies, 2-p-Terphenylboronic Acid plays a crucial role. It is used in electrophoresis of glycated molecules and has been incorporated into materials for microparticles that are essential in analytical methods .
Development of Therapeutics
The compound’s ability to interact with various biological molecules has made it a key player in the development of therapeutics. It is involved in the interference of signalling pathways, enzyme inhibition, and cell delivery systems, which are fundamental in designing new drugs .
Carbohydrate Chemistry and Glycobiology
Finally, 2-p-Terphenylboronic Acid is significant in carbohydrate chemistry and glycobiology. Its role in the analysis, separation, protection, and activation of carbohydrates underscores its importance in understanding and manipulating complex biological systems .
Safety and Hazards
The safety data sheet for 2-p-Terphenylboronic Acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, and clothing, and washing hands and face thoroughly after handling .
Propriétés
IUPAC Name |
[2-(4-phenylphenyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BO2/c20-19(21)18-9-5-4-8-17(18)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13,20-21H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYOIUKSBGFPSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2=CC=C(C=C2)C3=CC=CC=C3)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623138 |
Source


|
| Record name | [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~2~-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-p-Terphenylboronic Acid | |
CAS RN |
663954-31-2 |
Source


|
| Record name | [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~2~-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-p-Terphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1358286.png)
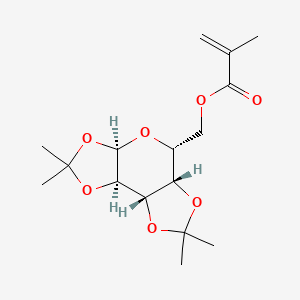
![(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate](/img/structure/B1358295.png)


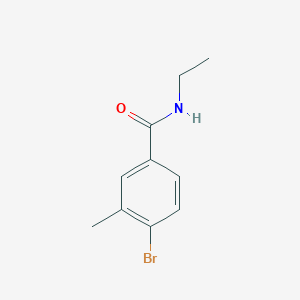
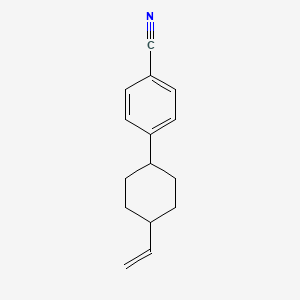
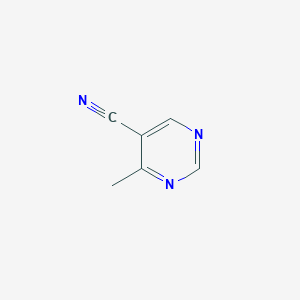
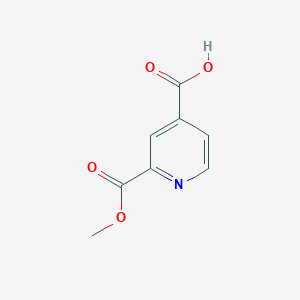
![6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1358318.png)
![5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1358319.png)
